N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide
Description
N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide is a complex heterocyclic acetamide derivative featuring a 1,3-diazinan-5-ylidene core substituted with two 4-methylphenyl groups and conjugated to an acetamide-functionalized phenyl ring.
Properties
IUPAC Name |
N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-17-4-12-22(13-5-17)29-25(32)24(16-20-8-10-21(11-9-20)28-19(3)31)26(33)30(27(29)34)23-14-6-18(2)7-15-23/h4-16H,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIQKQPKRJLYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)C(=O)N(C2=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[[1,3-bis(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl]acetamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on available literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a diazinan core with multiple phenyl groups and an acetamide moiety. Its structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Pharmacological Properties:
- Anticancer Activity: Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, thalidomide and its analogs have shown efficacy in treating multiple myeloma by targeting cereblon E3 ligase and altering the ubiquitination of key transcription factors involved in cancer progression .
- Antimicrobial Activity: Compounds with similar structures have been screened for antibacterial and antifungal activities. Studies have demonstrated effectiveness against various pathogens, indicating potential for use in treating infections .
- Anti-inflammatory Effects: Some derivatives of diazinan compounds have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Angiogenesis: Similar compounds have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis.
- Modulation of Gene Expression: By interacting with transcription factors like Ikaros and Aiolos through cereblon binding, these compounds may alter gene expression profiles that favor tumor suppression .
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Anticancer Efficacy: A study demonstrated that thalidomide analogs significantly reduced tumor size in mouse models of multiple myeloma. The mechanism was linked to the degradation of oncogenic transcription factors due to cereblon binding .
- Antimicrobial Screening: Another investigation screened various diazinan derivatives against Escherichia coli and Staphylococcus aureus, revealing promising antibacterial activity with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives
This class of compounds (synthesized via carbodiimide-mediated coupling) shares a benzamide backbone conjugated to a thiazolidinone-ylidene group . Key differences include:
- Core Heterocycle: The thiazolidinone (5-membered ring with one sulfur atom) contrasts with the trioxo-diazinan (6-membered ring with two nitrogen atoms and three ketone groups).
- Substituents: The target compound’s 4-methylphenyl groups may enhance lipophilicity compared to the simpler phenyl substituents in thiazolidinone analogs.
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives
Structural distinctions include:
- Heterocyclic Core : The triazole ring (3 nitrogen atoms) vs. the diazinan scaffold.
- Functional Groups : The triazole derivatives incorporate sulfanyl and furan moieties absent in the target compound.
Pharmacological Activity
While direct data for the target compound are unavailable, insights can be inferred from analogs:
Key Findings:
- Anti-Exudative Potential: Triazole derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrated significant anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The target compound’s lack of sulfanyl groups may reduce this effect.
- Synthetic Complexity: The trioxo-diazinan core likely requires multi-step synthesis akin to thiazolidinone derivatives, which utilize carbodiimide coupling agents .
Physicochemical Properties
- Lipophilicity : The 4-methylphenyl groups in the target compound may enhance membrane permeability relative to simpler phenyl-substituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
